2-(1h-Pyrazol-1-ylmethyl)benzaldehyde
Description
Historical Context and Discovery
The historical development of pyrazole-containing compounds traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic action of pyrazole derivatives in humans. Knorr initially attempted to synthesize quinoline derivatives with antipyretic activity but accidentally obtained antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated significant interest in pyrazole chemistry and laid the foundation for subsequent research into pyrazole-containing compounds.
The evolution of pyrazole chemistry continued with the isolation of the first natural pyrazole derivative by Japanese researchers Kosuge and Okeda in 1954. Prior to their discovery, it was believed that pyrazoles could not occur naturally. They successfully isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant belonging to the piperaceae family found in tropical Asia, which exhibited antimicrobial activity. Additionally, they isolated levo-β-(1-pyrazolyl) alanine, an amino acid from watermelon seeds, further expanding the understanding of naturally occurring pyrazole compounds.
The development of this compound as a specific synthetic target emerged from the growing recognition of pyrazole derivatives as valuable building blocks in medicinal chemistry. The compound represents an evolution in heterocyclic chemistry design, incorporating both the established pyrazole pharmacophore and the versatile benzaldehyde functionality through a methylene linker. This structural design allows for enhanced synthetic flexibility and potential biological activity compared to simpler pyrazole derivatives.
Nomenclature and Chemical Classification
This compound is systematically classified under multiple chemical nomenclature systems, each providing specific information about its structural characteristics. The compound bears the Chemical Abstracts Service registry number 1177332-23-8, which serves as its unique identifier in chemical databases. The International Union of Pure and Applied Chemistry name for this compound is 2-(pyrazol-1-ylmethyl)benzaldehyde, reflecting the standard nomenclature conventions for heterocyclic compounds.
The molecular formula C11H10N2O indicates the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. The compound's molecular weight is calculated as 186.21 grams per mole, positioning it within the range typical for small organic molecules used in pharmaceutical research. The structural composition includes both aromatic and heterocyclic components, classifying it as a substituted benzaldehyde and a pyrazole derivative simultaneously.
Alternative nomenclature systems provide additional names for this compound, including 2-((1H-Pyrazol-1-yl)methyl)benzaldehyde and 2-(pyrazol-1-ylmethyl)benzaldehyde. These variations reflect different approaches to describing the same molecular structure while maintaining consistency with international chemical naming conventions. The compound also carries the Molecular Design Limited number MFCD09864294, which facilitates its identification in commercial chemical databases.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1177332-23-8 |
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-(pyrazol-1-ylmethyl)benzaldehyde |
| Molecular Design Limited Number | MFCD09864294 |
| Simplified Molecular Input Line Entry System | C1=CC=C(C(=C1)CN2C=CC=N2)C=O |
| International Chemical Identifier | InChI=1S/C11H10N2O/c14-9-11-5-2-1-4-10(11)8-13-7-3-6-12-13/h1-7,9H,8H2 |
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound exemplifies sophisticated heterocyclic design, incorporating multiple functional groups that contribute to its chemical versatility. The compound features a benzaldehyde core substituted at the ortho position with a pyrazolylmethyl group, creating a unique spatial arrangement that influences both its chemical reactivity and potential biological activity. The methylene bridge connecting the pyrazole ring to the benzene ring provides conformational flexibility while maintaining the integrity of both aromatic systems.
The pyrazole ring component represents a five-membered heterocycle containing two nitrogen atoms in adjacent positions, classified as a 1,2-diazole. This heterocyclic system contributes significantly to the compound's chemical properties through its electron-deficient aromatic character and potential for hydrogen bonding interactions. The nitrogen atoms in the pyrazole ring can participate in various chemical transformations, including electrophilic substitution reactions and coordination with metal centers, expanding the compound's utility in synthetic applications.
The benzaldehyde moiety provides a reactive carbonyl functionality that serves as a key site for chemical modification and derivatization. The aldehyde group exhibits characteristic electrophilic behavior, readily participating in nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes. This reactivity profile makes the compound particularly valuable as a synthetic intermediate for constructing more complex molecular architectures.
The overall molecular geometry of this compound allows for multiple conformational states due to rotation around the methylene bridge connecting the two aromatic systems. This conformational flexibility influences the compound's ability to interact with various biological targets and participate in different chemical reactions, contributing to its versatility in research applications.
Importance in Chemical Research
This compound occupies a prominent position in contemporary chemical research due to its multifaceted applications across several scientific disciplines. In synthetic chemistry, the compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, enabling researchers to develop new drugs and crop protection agents. The compound's unique structural features allow for the construction of diverse molecular frameworks through selective functionalization of either the aldehyde group or the pyrazole ring system.
Biological research applications represent another significant area where this compound demonstrates considerable value. Its distinctive structure makes it an important tool for studying enzyme interactions and biological pathways, contributing to the discovery of new therapeutic targets. Research has shown that pyrazole derivatives possess significant antibacterial activity, with many antibiotic drugs containing pyrazole moieties demonstrating their therapeutic potential. The compound's ability to interact with biological systems through multiple mechanisms makes it particularly valuable for medicinal chemistry research.
Material science applications constitute an emerging area of research interest for this compound. The compound is utilized in developing novel materials, including polymers and coatings, which can enhance durability and performance in various applications. The combination of aromatic and heterocyclic components provides unique properties that can be exploited in the design of advanced materials with specific characteristics.
Table 2: Research Applications of this compound
| Application Area | Specific Uses | Research Benefits |
|---|---|---|
| Synthetic Chemistry | Pharmaceutical intermediate synthesis | Enables development of new drugs and crop protection agents |
| Biological Research | Enzyme interaction studies | Aids in discovery of new therapeutic targets |
| Material Science | Polymer and coating development | Enhances material durability and performance |
| Analytical Chemistry | Chemical detection reagent | Crucial for quality control in manufacturing processes |
| Fluorescent Applications | Imaging probe development | Facilitates real-time cellular process studies |
Analytical chemistry represents another critical application domain where this compound functions as a valuable reagent. The compound acts as a detection and quantification agent for other chemical species, playing a crucial role in quality control processes within manufacturing environments. Its chemical properties enable sensitive and selective detection methods that are essential for ensuring product quality and consistency.
The development of fluorescent probes represents an innovative application area where this compound shows significant promise. Researchers utilize this compound in creating fluorescent probes for imaging applications, facilitating the study of cellular processes in real-time. This application leverages the compound's photophysical properties and its ability to undergo modifications that enhance or modulate fluorescence characteristics.
Structure
2D Structure
Properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-5-2-1-4-10(11)8-13-7-3-6-12-13/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQNNIQUDFPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety. Its molecular formula is with a molecular weight of 186.21 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. The effectiveness of these compounds is often measured using minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong antibacterial |
| Escherichia coli | 0.0039 - 0.025 | Strong antibacterial |
| Candida albicans | Not effective | No antifungal activity |
The antimicrobial activity is attributed to the structural features of the pyrazole ring, which enhances interaction with microbial targets, disrupting cellular integrity and function .
Anticancer Activity
The anticancer potential of this compound has been suggested based on the behavior of similar pyrazole derivatives. These compounds have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth and proliferation. For instance, studies have highlighted that certain pyrazole derivatives can inhibit BRAF(V600E), a mutation commonly associated with melanoma and other cancers .
The proposed mechanisms by which this compound exerts its biological effects include:
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to damage bacterial cell membranes, leading to cell lysis .
- Inhibition of Enzymatic Activity : Some pyrazole derivatives inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism.
- Modulation of Signaling Pathways : Pyrazole compounds may interfere with signaling pathways critical for cancer cell survival and proliferation.
Study on Antimicrobial Activity
A study conducted on a series of pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The research utilized fluorescence spectroscopy and electron microscopy to confirm the mode of action, which involved disrupting cell membrane integrity .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer activity of pyrazole derivatives against various cancer cell lines. The results indicated that specific modifications to the pyrazole structure could enhance cytotoxicity against cancer cells while sparing normal cells, suggesting a potential for developing targeted therapies .
Scientific Research Applications
Synthetic Chemistry
Key Intermediate in Pharmaceutical Synthesis
2-(1H-Pyrazol-1-ylmethyl)benzaldehyde is primarily utilized in the synthesis of various pharmaceuticals. It serves as a building block for developing new drugs, particularly those targeting neurological disorders and cancer therapies. The compound's ability to form stable intermediates makes it invaluable in organic synthesis processes.
Case Study: Synthesis of Pyrazole Derivatives
Researchers have successfully synthesized pyrazole-based compounds using this compound as a precursor. These derivatives exhibit significant biological activity, including anti-inflammatory and anti-cancer properties. In one study, the compound was reacted with hydrazine derivatives to yield novel pyrazole derivatives that showed enhanced efficacy against specific cancer cell lines.
Biological Research
Enzyme Interaction Studies
The compound's structure allows it to interact with various enzymes, making it a useful tool in biological research. It aids in understanding enzyme mechanisms and pathways, which can lead to the discovery of new therapeutic targets.
Fluorescent Probes Development
Researchers have utilized this compound to create fluorescent probes for imaging cellular processes. These probes facilitate real-time observation of biological activities, enhancing our understanding of cellular dynamics.
Material Science
Development of Novel Materials
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance material properties like durability and chemical resistance.
Case Study: Polymer Coatings
A study demonstrated that incorporating this compound into polymer formulations improved their resistance to environmental degradation. The resulting materials exhibited longer lifespans and better performance in various applications, including protective coatings for industrial equipment.
Analytical Chemistry
Reagent in Analytical Methods
The compound functions as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical species. This application is crucial for quality control in manufacturing processes.
Data Table: Analytical Applications
| Application Area | Methodology | Purpose |
|---|---|---|
| Quality Control | HPLC | Quantification of active pharmaceutical ingredients |
| Environmental Testing | Spectrophotometry | Detection of contaminants in water samples |
| Food Safety | Chromatography | Analysis of food additives and preservatives |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
The 4-position isomer, 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde, shares the same functional groups but differs in the substitution pattern. Key differences include:
- Applications: While both isomers are used in materials science, the 4-isomer has been explicitly noted for catalytic applications and functional material development, whereas the 2-isomer is more commonly employed in pharmaceutical intermediates .
Table 1: Comparison of Positional Isomers
Methyl-Substituted Pyrazole Analogs
Compounds such as 2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS: 1339182-17-0) and 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS: 179055-29-9) feature methyl groups on the pyrazole ring. These modifications impact:
- Bioactivity : Methylation may enhance metabolic stability, a critical factor in drug design. For example, fungal-derived benzaldehyde analogs with alkyl side chains (e.g., compound 9 in ) demonstrated potent anticancer activity due to pyran ring formation, suggesting that substituent flexibility influences pharmacological profiles .
Table 2: Methyl-Substituted Analogs
Functional Group Variations
Nitro and Imidazole Derivatives
- 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde : The nitro group at the 5-position increases electrophilicity, making this compound highly reactive in coupling reactions. This contrasts with the pyrazole-methyl-benzaldehyde framework, where the aldehyde group is more accessible for nucleophilic attack .
- 2-(Diphenylphosphino)benzaldehyde: The phosphine group enables coordination chemistry applications, such as catalysis, which are less explored in pyrazole-methyl-benzaldehyde derivatives .
Thiazole-Triazole Hybrids
Compounds like 9a–9e () incorporate thiazole-triazole-acetamide units, demonstrating broad-spectrum biological activities. Compared to this compound, these hybrids exhibit enhanced binding to biological targets (e.g., α-glucosidase inhibition) due to their extended conjugated systems .
Preparation Methods
Direct Alkylation of Pyrazole with Benzyl Halides
- Method: Pyrazole is alkylated with o-bromomethylbenzaldehyde or similar benzyl halides under basic conditions.
- Reagents: Pyrazole, o-bromomethylbenzaldehyde, base (e.g., potassium carbonate), solvent (e.g., DMF or ethanol).
- Conditions: Stirring at room temperature or mild heating.
- Outcome: Formation of 2-(1H-pyrazol-1-ylmethyl)benzaldehyde via nucleophilic substitution on the benzyl halide.
- Advantages: Straightforward, high-yielding, and mild conditions.
- Limitations: Requires access to halomethylbenzaldehyde derivatives.
Condensation of Pyrazole with Benzaldehyde Derivatives via Mannich-Type Reaction
- Method: Reaction of pyrazole with benzaldehyde and formaldehyde or paraformaldehyde under acidic or basic catalysis.
- Reagents: Pyrazole, benzaldehyde, formaldehyde, acid/base catalyst.
- Conditions: Reflux in ethanol or aqueous media.
- Outcome: Formation of the methylene bridge linking pyrazole to the benzaldehyde ring.
- Advantages: Uses readily available starting materials.
- Limitations: Possible side reactions and lower selectivity.
Reductive Amination Approach
- Method: Condensation of pyrazole with 2-formylbenzaldehyde followed by reduction.
- Reagents: Pyrazole, 2-formylbenzaldehyde, reducing agent (e.g., sodium borohydride).
- Conditions: Room temperature or mild heating in suitable solvent.
- Outcome: Formation of the target compound through imine intermediate reduction.
- Advantages: High selectivity and purity.
- Limitations: Requires careful control of reduction conditions.
Representative Research Findings
Detailed Reaction Example (Adapted from Literature)
- Step 1: Preparation of o-bromomethylbenzaldehyde by bromination of o-methylbenzaldehyde.
- Step 2: Reaction of pyrazole (1 equiv) with o-bromomethylbenzaldehyde (1 equiv) in dry DMF.
- Step 3: Addition of potassium carbonate (2 equiv) as base.
- Step 4: Stirring the mixture at 60°C for 12 hours.
- Step 5: Workup by aqueous extraction and purification by column chromatography.
- Yield: Typically 70–85%.
- Confirmed by NMR (1H and 13C), IR, and mass spectrometry.
- Key signals include aldehyde proton (~10 ppm in 1H NMR) and pyrazole ring protons.
Comparative Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation with Benzyl Halides | Pyrazole, o-bromomethylbenzaldehyde | Mild heating, base (K2CO3), DMF | 70–85 | High selectivity, straightforward | Requires halomethylbenzaldehyde |
| Mannich-Type Condensation | Pyrazole, benzaldehyde, formaldehyde | Acid/base catalyst, reflux ethanol | Moderate (50–70) | Uses simple reagents | Possible side reactions |
| Reductive Amination | Pyrazole, 2-formylbenzaldehyde, reducing agent | Room temp, mild heating | High (75–90) | High purity and selectivity | Requires reducing agent control |
Notes on Purification and Characterization
- Purification typically involves recrystallization from ethanol or chromatographic techniques.
- Characterization is confirmed by:
- NMR Spectroscopy: Identifies aldehyde proton and pyrazole ring protons.
- IR Spectroscopy: Aldehyde C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry: Molecular ion peak consistent with molecular weight.
- High purity is essential for subsequent synthetic applications.
Q & A
Q. What is a reliable laboratory-scale synthesis method for 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde?
A validated method involves reacting 2-fluorobenzaldehyde with dialkylamine in dimethylformamide (DMF) at 150°C for 20 hours, using potassium carbonate as a base. The reaction is monitored by TLC, followed by extraction with ethyl acetate and purification via ammonium chloride washes. This yields 93% product as a brown oil, confirmed by 1H NMR (δ 10.01 for the aldehyde proton) and elemental analysis (N%: 7.5 experimental vs. 7.99 theoretical) .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization techniques include:
- 1H NMR Spectroscopy : Peaks for aromatic protons (δ 7.61–6.75), methylene protons (δ 3.33–3.30), and the aldehyde proton (δ 10.01) in DMSO-d6 .
- Elemental Analysis : Verify nitrogen content (7.5–7.99%) to confirm purity .
- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
Q. What solvents and catalysts are optimal for synthesizing pyrazole-linked benzaldehyde derivatives?
DMF and n-butanol are effective solvents for nucleophilic substitution and condensation reactions, respectively. Potassium carbonate is commonly used as a base, while microwave irradiation can enhance reaction efficiency (e.g., reducing time from hours to minutes) .
Advanced Research Questions
Q. How can contradictory spectroscopic data between theoretical and experimental results be resolved?
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and computational tools (e.g., density functional theory, DFT) to simulate NMR/IR spectra.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding, as demonstrated in pyrazole-pyrimidine derivatives .
- Comparative Analysis : Reference PubChem or SciFinder datasets for analogous compounds to identify systematic errors .
Q. What strategies improve yield in low-efficiency syntheses of this compound?
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity (e.g., 98% yield in some benzaldehyde derivatives) .
- Catalyst Screening : Test alternatives to K₂CO₃, such as cesium carbonate or DBU, to enhance nucleophilic substitution rates.
- Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile or DMSO for better solubility of intermediates .
Q. How can this compound be functionalized for coordination chemistry applications?
- Ligand Design : The pyrazole nitrogen can coordinate to transition metals. For example, Mannich reactions with diaza-crown ethers yield macrocyclic ligands for metal ion complexation (e.g., Cu²⁺ or Fe³⁺) .
- Derivatization : Introduce sulfanyl or hydrazine-carbothioamide groups via condensation with thiosemicarbazide, enabling chelation studies .
Q. What computational methods predict the bioactivity of derivatives?
- Molecular Docking : Simulate binding interactions with target proteins (e.g., acetylcholinesterase) using AutoDock or Schrödinger Suite.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with biological activity, as shown in benzimidazole-thiazole hybrids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
